molecular formula C25H34N2O5S B2906357 4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide CAS No. 922125-14-2

4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide

Katalognummer: B2906357
CAS-Nummer: 922125-14-2
Molekulargewicht: 474.62
InChI-Schlüssel: FSEDYHVEZDKBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a synthetic organic compound featuring a complex molecular architecture that combines a benzenesulfonamide group with a tetrahydrobenzo[b][1,4]oxazepin-4-one core. The benzenesulfonamide moiety is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with a variety of enzymatic targets . Sulfonamide derivatives are extensively investigated for their potential to exhibit diverse biological activities, including serving as enzyme inhibitors . For instance, some benzenesulfonamide derivatives act as carbonic anhydrase inhibitors , which is a target in oncology for isoforms like CA IX . Others have been explored as peroxisome proliferator-activated receptor (PPAR-γ) agonists for metabolic diseases or as key components in multi-targeting agents for cancer therapy . The specific integration of the sulfonamide with a seven-membered oxazepine ring in this compound suggests it is a specialized research chemical, potentially designed for high-affinity binding to a specific biological target. Its complex structure makes it a valuable candidate for lead optimization in drug discovery programs, particularly in the fields of oncology and metabolic disease research . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-8-31-23-17(4)11-20(12-18(23)5)33(29,30)26-19-9-10-21-22(13-19)32-15-25(6,7)24(28)27(21)14-16(2)3/h9-13,16,26H,8,14-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDYHVEZDKBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could be explored for various biological activities. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C24H32N2O5S
Molecular Weight 460.59 g/mol
CAS Number 922125-02-8

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may influence signal transduction pathways related to cyclic nucleotide metabolism and inhibit certain enzymes critical for bacterial and fungal growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
  • Antifungal Activity : Some analogs have demonstrated effectiveness against fungal strains by disrupting cell wall synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of benzoxazepine derivatives, including this compound:

  • Antiproliferative Activity : The antiproliferative activities were expressed in IC50 values (the concentration needed to inhibit 50% of cell growth compared to untreated cells). For example:
    • IC50 values for various compounds ranged from 10 µM to 50 µM depending on the specific cell lines tested.
  • Cytokine Production : The effects on the production of human pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were measured. The results indicated a significant reduction in cytokine levels upon treatment with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents on Benzene Ring Oxazepine Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-ethoxy, 3,5-dimethyl (sulfonamide) 5-isobutyl, 3,3-dimethyl C₂₅H₃₃N₃O₅S 487.6 Reference for structural analysis
2-ethoxy-N-(...)-5-methylbenzenesulfonamide 2-ethoxy, 5-methyl (sulfonamide) 5-isobutyl, 3,3-dimethyl C₂₄H₃₂N₂O₅S 460.6 Ethoxy position; methyl vs. dimethyl on benzene
N-(...)-3,5-dimethoxybenzamide 3,5-dimethoxy (benzamide) 5-isobutyl, 3,3-dimethyl C₂₄H₃₀N₂O₅ 426.5 Sulfonamide vs. benzamide; methoxy vs. methyl
N-(4-(N-(5-ethyl-...)-sulfamoyl)phenyl)isobutyramide Sulfamoyl-phenylisobutyramide 5-ethyl, 3,3-dimethyl C₂₃H₂₉N₃O₅S 459.6 Ethyl vs. isobutyl; amide vs. sulfonamide

Key Comparative Insights

Substituent Position Effects: The ethoxy group at position 4 in the target compound (vs. NMR studies on analogous compounds (e.g., ) suggest that substituent positions significantly shift proton chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting changes in chemical environment .

Functional Group Variations :

  • Replacing sulfonamide (target, ) with benzamide () eliminates an acidic proton, reducing hydrogen-bonding capacity and solubility. This modification could impact pharmacokinetics, as sulfonamides generally exhibit higher metabolic stability .

Lumping Strategy Considerations :

  • While compounds with the same core (e.g., , target) might be "lumped" as analogs (per ), their substituent diversity necessitates individualized evaluation. For example, methoxy groups () increase hydrophilicity compared to methyl/ethoxy groups (target, ), altering bioavailability .

Table 2: Hypothetical Property Differences

Property Target Compound 2-ethoxy Analog Benzamide Analog Ethyl-Substituted Analog
LogP (estimated) ~3.8 (highly lipophilic) ~3.5 ~2.9 (due to methoxy) ~3.2
Hydrogen-Bond Acceptors 7 6 6 7
Solubility (aq.) Low Moderate Moderate (amide polarity) Low

Research Implications

  • Synthetic Challenges : Introducing a 4-ethoxy group (target) may require regioselective synthesis compared to 2-ethoxy derivatives ().
  • Biological Screening : Priority should be given to assays comparing sulfonamide (target, ) and benzamide () derivatives for target affinity.
  • Analytical Characterization : NMR (as in ) and X-ray crystallography (via SHELX ) are critical for resolving substituent effects on conformation.

Q & A

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Resolution : Meta-analysis of assay conditions (e.g., cell lines, serum concentrations) and orthogonal validation (e.g., CRISPR knockdown of targets) are essential. For example, anti-inflammatory activity in one study but not another may reflect differences in NF-κB activation protocols .

Tables for Key Comparisons

Derivative Modification Biological Activity Reference
Parent CompoundNoneBroad-spectrum kinase inhibition
Compound AEthoxy → MethoxyEnhanced antimicrobial activity
Compound BIsobutyl → AllylReduced cytotoxicity
Analytical Technique Parameter Measured Optimal Conditions
¹H NMRSubstituent configuration500 MHz, CDCl₃, 25°C
HRMSMolecular weight accuracyESI⁺ mode, resolution >30,000
HPLCPurityC18 column, 70:30 MeOH/H₂O

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.